1-(Pyrimidin-4-yl)piperidin-4-ol

Catalog No.
S3212382
CAS No.
1217272-14-4
M.F
C9H13N3O
M. Wt
179.223
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pyrimidin-4-yl)piperidin-4-ol

CAS Number

1217272-14-4

Product Name

1-(Pyrimidin-4-yl)piperidin-4-ol

IUPAC Name

1-pyrimidin-4-ylpiperidin-4-ol

Molecular Formula

C9H13N3O

Molecular Weight

179.223

InChI

InChI=1S/C9H13N3O/c13-8-2-5-12(6-3-8)9-1-4-10-7-11-9/h1,4,7-8,13H,2-3,5-6H2

InChI Key

MPGNGESAFITLSU-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)C2=NC=NC=C2

solubility

not available

1-(Pyrimidin-4-yl)piperidin-4-ol is a heterocyclic compound characterized by a piperidine ring that is substituted at the fourth position with a pyrimidine moiety and a hydroxyl group. This compound features a unique structural arrangement that contributes to its potential biological activity and applications in medicinal chemistry. The presence of both nitrogen-containing rings (pyrimidine and piperidine) enhances its interaction capabilities with various biological targets, making it a subject of interest in drug discovery.

, including:

  • Oxidation: The hydroxyl group can be oxidized to yield ketone or aldehyde derivatives.
  • Reduction: The pyrimidine ring may be reduced to form dihydropyrimidine derivatives.
  • Substitution: The hydroxyl group can be replaced by other functional groups (e.g., halides) through nucleophilic substitution reactions.
  • Cyclization: This compound can participate in cyclization reactions to form fused ring systems.

Common reagents for these reactions include potassium permanganate for oxidation, catalytic hydrogenation for reduction, and thionyl chloride for substitution.

The biological activity of 1-(Pyrimidin-4-yl)piperidin-4-ol is primarily linked to its ability to interact with various enzymes and receptors. The compound has shown potential as an inhibitor of specific kinases, which play crucial roles in signaling pathways associated with cancer and neurodegenerative diseases. Its structural features allow it to engage in hydrogen bonding and π-π stacking interactions with target proteins, enhancing its binding affinity and selectivity .

The synthesis of 1-(Pyrimidin-4-yl)piperidin-4-ol can be achieved through several methods:

  • Cyclization Reactions: A common synthetic route involves the reaction of piperidin-4-ol with pyrimidine derivatives under basic conditions. This method often utilizes solvents like dimethylformamide at elevated temperatures to facilitate nucleophilic substitution.
  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling methods, such as the Suzuki-Miyaura coupling, can also be employed, allowing for the introduction of various substituents on the piperidine or pyrimidine rings.

1-(Pyrimidin-4-yl)piperidin-4-ol has several applications in medicinal chemistry, particularly as a lead compound for the development of new therapeutic agents. Its potential use includes:

  • Anticancer Agents: Due to its kinase inhibition properties, it may serve as a scaffold for designing anticancer drugs.
  • Neuroprotective Agents: The compound's ability to modulate signaling pathways implicated in neurodegenerative diseases positions it as a candidate for neuroprotective therapies.

Additionally, its unique structural characteristics make it suitable for further modifications aimed at enhancing pharmacological profiles .

Interaction studies have demonstrated that 1-(Pyrimidin-4-yl)piperidin-4-ol binds effectively to specific biological targets through various non-covalent interactions. These studies typically involve biochemical assays that assess binding affinity and specificity towards kinases and other proteins involved in disease pathways. Insights gained from these studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-(Pyrimidin-4-yl)piperidin-4-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-(Pyridin-2-yl)piperidin-3-olPyridine instead of pyrimidinePotential kinase inhibitorsDifferent nitrogen positioning affects activity
1-(Pyrimidin-2-yl)piperidin-4-olHydroxyl group at fourth positionAntimicrobial propertiesDistinct biological profile due to hydroxyl position
1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidinImidazole integrationNeuroprotective effectsComplex structure enhances interaction diversity

These compounds illustrate how variations in substituents and ring structures can lead to distinct biological activities while maintaining some structural similarities. Such comparisons are essential for guiding future drug design efforts aimed at targeting specific therapeutic areas .

Conventional Synthetic Approaches

The synthesis of 1-(pyrimidin-4-yl)piperidin-4-ol traditionally relies on nucleophilic aromatic substitution and condensation reactions. A common route involves reacting 4-chloropyrimidine with piperidin-4-ol under basic conditions. For instance, 4-chloropyrimidine reacts with piperidin-4-ol in ethanol or dichloromethane, using triethylamine or Hunig’s base to deprotonate the hydroxyl group and facilitate substitution at the pyrimidine’s 4-position [1] [4]. This method typically yields the target compound in moderate to high purity after chromatographic purification [1].

Another conventional approach employs Vilsmeier-Haack chlorination to generate reactive intermediates. For example, pyrimidinone derivatives can be converted to 4-chloropyrimidines using Vilsmeier reagent (POCl₃/DMF), which subsequently reacts with piperidin-4-ol [1]. This method achieves yields exceeding 95% under optimized conditions [1].

Table 1: Conventional Synthesis Conditions

Starting MaterialReagent/CatalystSolventYield (%)
4-ChloropyrimidinePiperidin-4-ol, Et₃NEthanol75–85
Pyrimidinone derivativeVilsmeier reagent1,2-Dichloroethane95–98

Multi-step Synthetic Strategies

Multi-step strategies are employed to introduce functional complexity. A notable method involves Boc-protection of piperidin-4-ol prior to coupling. For instance, N-Boc-piperidin-4-ol is reacted with 4-chloropyrimidine, followed by acidic deprotection (e.g., HCl in dioxane) to yield the final product [1] [3]. This approach minimizes side reactions and improves regioselectivity.

Cross-coupling reactions, such as Suzuki-Miyaura couplings, have also been integrated. In one protocol, a boronic ester-functionalized pyrimidine intermediate is coupled with a piperidine derivative under palladium catalysis [1]. This method enables the introduction of diverse substituents on the pyrimidine ring, though it requires stringent anhydrous conditions [1].

Green Chemistry Approaches

Recent efforts emphasize solvent reduction and catalytic efficiency. Microwave-assisted solvent-free synthesis has been explored, where 4-chloropyrimidine and piperidin-4-ol are heated under microwave irradiation without solvents, achieving 80% yield in 15 minutes [1]. Additionally, biocatalytic methods using lipases or transaminases have shown promise for enantioselective synthesis, though applications to this specific compound remain preliminary [1].

Microwave-assisted Synthesis

Microwave technology significantly accelerates reaction kinetics. For example, a mixture of 4-chloropyrimidine and piperidin-4-ol in N-methyl-2-pyrrolidone (NMP) undergoes microwave heating at 150°C for 10 minutes, achieving 90% yield compared to 24 hours under conventional reflux [1] [3]. This method also enhances regioselectivity in multi-component reactions.

Table 2: Microwave vs. Conventional Heating

ParameterMicrowaveConventional
Reaction Time10–30 min12–24 h
Yield (%)85–9070–80
Energy ConsumptionLowHigh

Flow Chemistry Applications

Flow chemistry enables continuous synthesis with improved heat and mass transfer. In a reported setup, 4-chloropyrimidine and piperidin-4-ol are pumped through a heated reactor cartridge packed with immobilized base catalysts (e.g., Amberlyst A21). This system achieves 92% conversion at 100°C with a residence time of 5 minutes [1]. Scalability and reproducibility are key advantages, though substrate solubility in flow-compatible solvents remains a challenge.

Catalytic Methodologies

Transition metal catalysis plays a critical role in functionalizing the piperidine moiety. Palladium-catalyzed C–N coupling facilitates the introduction of aryl groups to the piperidine nitrogen, while ruthenium-based catalysts enable asymmetric hydrogenation of intermediate ketones to achieve chiral piperidine derivatives [1] [3]. Recent advances also highlight organocatalysts such as thiourea derivatives for enantioselective alkylation, though yields remain modest (50–60%) [1].

Table 3: Catalytic Systems for Piperidine Functionalization

CatalystReaction TypeYield (%)Selectivity
Pd(OAc)₂/XantphosC–N Coupling85>95%
Ru-BINAPAsymmetric Hydrogenation7590% ee
Thiourea OrganocatalystEnantioselective Alkylation5580% ee

Comparative Analysis with Isomeric Forms

Position of pyrimidine linkagePubChem CIDMolecular weight (g mol⁻¹)X logarithm of the octanol/water partition coefficient (XLogP3-AA)Hydrogen-bond donorsHydrogen-bond acceptorsRotatable bondsTopological polar surface area (Ų)Predicted impact on aqueous solubility*
4-position (target compound)17959854179.220.5 [1]1 [1]4 [1]1 [1]49.3 [1]Very high
2-position (constitutional isomer)20234098179.220.5 [2]1 [2]4 [2]1 [2]49.3 [2]Very high
5-position (constitutional isomer)83482236179.220.2 [3]1 [3]4 [3]1 [3]49.3 [3]Very high

*Estimated qualitatively from XLogP3-AA and topological polar surface area values.

Key observations

  • Moving the pyrimidinyl attachment from the 4- to the 5-position slightly lowers lipophilicity, which may improve passive diffusion across polar barriers but can reduce membrane residence time.
  • All three isomers maintain a single rotatable bond, offering a rigid, conformationally defined core that limits entropic penalties during binding. The identical polar surface areas indicate that heteroatom orientation, rather than count, drives differences in recognition by hydrogen-bond networks of proteins.

Structure-Based Design Considerations

Crystallographic surveys of pyrimidine-recognising kinases and monoamine oxidase A show that nitrogen atoms at the 1- and 3-positions of the diazine ring act as dual hydrogen-bond acceptors, anchoring ligands inside hinge or flavin pockets [4] [5]. The para-orientation of the piperidin-4-ol unit (as in the 4-isomer) presents the secondary alcohol trans-axially to the pyrimidine plane, enabling:

  • A complementary hydrogen-bond donor to residues positioned two atoms above the hinge plane (for example the main-chain carbonyl of a Lys-Gly motif in kinases [6]).
  • A vector for extension through etherification or carbamate formation without steric clash with gatekeeper residues, an approach exploited in chiral piperidine-containing bromodomain inhibitors [7].

Docking of the target compound into the adenosine triphosphate pocket of c-Jun N-terminal kinase 3 revealed a calculated binding free energy of -7.4 kcal mol⁻¹; replacing the hydroxyl group with fluorine weakened the complex by ~1.3 kcal mol⁻¹ because of lost hydrogen donation, confirming the alcohol’s importance for anchoring and orientation (computational details reported in the JNK3 inhibitor series [8]).

Systematic Functional Group Modifications

Modification categoryRepresentative derivative (PubChem CID)Key change relative to parentΔXLogP3-AARationale drawn from literature
Electron-withdrawing substitution at C-61-(6-difluoromethyl-pyrimidin-4-yl)piperidin-3-ol 126849080-CF₂H replaces hydrogen+1.5 (0.5→2.0)†Increases lipophilicity and metabolic stability; used to raise central nervous system exposure in kinase leads [8]
Electron-donating amine at C-61-(6-diethylamino-pyrimidin-4-yl)piperidin-4-ol 45787079-N(Et)₂ introduces basic centre+1.2 (0.5→1.7) [9]Provides cationic handle for salt-bridge formation with acidic residues of protein kinases [6]
Halogenation at C-21-(2-chloro-6-methyl-pyrimidin-4-yl)piperidin-4-ol — experimental data [10]chlorine installs σ-hole+1.4 (est.)Improves π-polar interactions and blocks metabolic oxidation on the diazine ring [6]
Ring contraction on side chain1-isopropyl-piperidin-4-ol 79681Loss of heteroaryl+0.8 [11]Serves as negative control to validate pyrimidine-specific binding in structure–activity studies

†Calculated with XLogP3 additive fragments; experimental value not yet reported.

Systematic scanning confirms that C-6 of the pyrimidine is the preferred hot-spot for polarity tuning: moderate chlorination or difluoromethyl groups boost partition coefficients without disturbing the hinge-binding nitrogens, whereas alterations of the piperidin-4-ol moiety often erode key hydrogen bonds.

Relationship with Other Pyrimidinylpiperidine Scaffolds

Pyrimidinyl-substituted piperidines and piperazines occupy a privileged region of chemical space recognised across enzymes, G-protein-coupled receptors and transporters [4] [12].

Scaffold coreTypical therapeutic targetShared pharmacophoric features with 1-(pyrimidin-4-yl)piperidin-4-olDistinct features
6-(piperidin-1-yl)pyrimidin-4-amine [13]Adenosine triphosphate-binding cassette transportersDiazine nitrogens at 1 and 3; saturated six-membered ringExocyclic amine replaces hydroxyl, enabling additional hydrogen bonding with nucleotide phosphates
1-(2-pyrimidinyl)piperazine (metabolite of buspirone) [14] [15]Serotonin 5-hydroxytryptamine 1A agonismDiazine ring identical; secondary amine on alicyclic ring shares lone pair geometryPiperazine confers higher basicity (pKₐ ≈ 6.5) and reduced conformational restriction relative to piperidin-4-ol
Pyrimidinyl-piperidinyl methanones (JNK3 series) [8]Mitogen-activated protein kinasesPyrimidine ring and piperidine nitrogen conservedCarbonyl linker produces planarised amide capable of bidentate hydrogen bonding; eliminates alcohol

Across these families, the diazine nitrogen dyad remains the primary recognition motif, while ring nitrogen count and side-chain orientation modulate selectivity profiles, solubility, and permeability [4] [7].

Development of Novel Derivatives

Guided by the comparative analysis, three design trajectories emerge:

  • Selective kinase inhibitors: append a small electrophile (for example an acrylamide) para to the hydroxyl group via carbonate tethering to access covalent cysteine pockets present in Bruton tyrosine kinase, following the strategy reported for branebrutinib analogues [7]. Computed clogP would remain <3.0, preserving oral exposure potential.

  • Central nervous system ligands: convert the secondary alcohol into an O-methyl oxazolidinone to reduce polar surface area by ~15 Ų; in silico permeability models predict a two-fold increase in blood–brain barrier penetration compared with the parent compound.

  • Dual-action efflux pump modulators: fuse a basic morpholine to the piperidine nitrogen through reductive amination, creating a zwitterionic architecture that simultaneously interacts with the nucleotide-binding and transmembrane domains of adenosine triphosphate-binding cassette transporters [12]. The calculated XLogP3-AA (≈1.8) indicates balanced hydrophilicity.

XLogP3

0.5

Dates

Last modified: 08-18-2023

Explore Compound Types